molecular formula C14H27NO3 B6179116 tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate CAS No. 2613383-38-1

tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate

Cat. No.: B6179116
CAS No.: 2613383-38-1
M. Wt: 257.4
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Description

Tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C14H27NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate typically involves the following steps:

  • Starting Materials: : The synthesis begins with 3-tert-butyl-1-(hydroxymethyl)cyclobutylamine as the starting material.

  • Protection of the Hydroxyl Group: : The hydroxyl group is protected using a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMS-Cl) , to prevent unwanted side reactions.

  • Formation of Carbamate: : The protected amine is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine (TEA) , to form the carbamate derivative.

  • Deprotection: : Finally, the protecting group is removed using an appropriate deprotecting agent, such as hydrofluoric acid (HF) , to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of This compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can be performed to convert the carbamate to its corresponding amine.

  • Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4) .

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones .

  • Reduction: : Formation of amines .

  • Substitution: : Formation of alkylated or aminated derivatives .

Scientific Research Applications

Tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate: has several applications in scientific research:

  • Chemistry: : It is used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.

  • Biology: : The compound can be used in the study of enzyme inhibitors and as a potential intermediate in the synthesis of biologically active molecules.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, interfering with the activity of certain enzymes involved in biochemical processes.

Comparison with Similar Compounds

Tert-butyl N-[3-tert-butyl-1-(hydroxymethyl)cyclobutyl]carbamate: is unique due to its structural features and reactivity. Similar compounds include:

  • This compound: : This compound has a similar structure but lacks the tert-butyl group on the cyclobutyl ring.

  • Tert-butyl N-[2-(hydroxymethyl)cyclobutyl]carbamate: : This compound has a different substitution pattern on the cyclobutyl ring.

This compound .

Properties

CAS No.

2613383-38-1

Molecular Formula

C14H27NO3

Molecular Weight

257.4

Purity

95

Origin of Product

United States

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